3-Oxa-1-azaspiro[4.4]nonane-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-oxa-1-azaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-7(3-1-2-4-7)8-6(10)11-5/h1-4H2,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIJBNGQJCBLKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)OC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702175 | |
| Record name | 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3253-44-9 | |
| Record name | 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxa-1-azaspiro[4.4]nonane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Oxa 3 Azaspiro 4.4 Nonane 2,4 Dione and Analogues
Foundational Synthetic Approaches
The construction of the 3-oxa-1-azaspiro[4.4]nonane-2,4-dione scaffold relies on fundamental organic reactions that facilitate the formation of the heterocyclic and spirocyclic core. Key among these are condensation and cyclization reactions that build the requisite ring systems from acyclic or simpler cyclic precursors.
β-Keto Ester and Amine Condensation
A primary and conceptually straightforward approach to synthesizing the succinimide (B58015) (pyrrolidine-2,5-dione) ring system embedded within the target spirocycle involves the condensation of a β-keto ester with an amine, followed by cyclization. This method is a variation of well-established procedures for heterocycle synthesis, adapted for the construction of the specific spirocyclic framework.
The reaction mechanism initiates with the nucleophilic attack of an amine on the carbonyl group of the ester in a β-keto ester derivative. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the dione (B5365651) ring. For the synthesis of this compound, a precursor containing the tetrahydrofuran (B95107) ring with appropriate functional groups is required.
The reaction is often catalyzed by either acid or base. Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial amine attack. Base catalysis, conversely, can deprotonate the amine, increasing its nucleophilicity. The choice of catalyst can significantly influence the reaction rate and yield.
The efficiency of the condensation and cyclization sequence is highly dependent on several parameters. The selection of solvent, temperature, and catalyst is critical for maximizing the yield and purity of the spirocyclic dione.
| Parameter | Considerations for Optimization |
| Solvent | Aprotic solvents are often preferred to avoid side reactions. Toluene is commonly used to facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards product formation. |
| Temperature | Higher temperatures are generally required to promote the dehydration and ring-closing steps. Refluxing conditions are common. |
| Catalyst | Acid catalysts such as p-toluenesulfonic acid (p-TSA) or base catalysts like sodium ethoxide can be employed. The optimal catalyst and its concentration must be determined empirically for specific substrates. |
| Concentration | High dilution conditions can favor intramolecular cyclization over intermolecular polymerization, which is a potential side reaction. |
Cyclization Reactions for Related Spiro Diones
Beyond the direct condensation approach, various cyclization strategies are employed to construct spiro dione frameworks. Intramolecular reactions are particularly powerful for forming the spiro center. One such method is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further elaborated. For the synthesis of spirocyclic pyrrolidines, the key transformation can be an intramolecular Dieckmann condensation reaction.
Another relevant strategy involves multicomponent reactions, where three or more reactants combine in a single operation to form the target molecule. For instance, a three-component reaction of an arylamine, isatin, and a cyclic 1,3-dione can yield spiro[dihydropyridine-oxindole] derivatives. While structurally different from the target compound, this illustrates the power of convergent strategies in building spirocyclic complexity efficiently. Similarly, novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles have been synthesized through a three-component reaction involving isocyanides and acetylenic esters. nih.gov
Advanced and Stereoselective Synthesis of Spirocyclic Diones
Creating spirocyclic diones with specific stereochemistry at the spiro center is a significant challenge. Advanced synthetic methods, including asymmetric catalysis, are employed to control the three-dimensional arrangement of the molecule, which is often crucial for its biological activity.
Asymmetric Alkylation and Reduction Strategies
A powerful strategy for the enantioselective synthesis of spirocyclic compounds involves the asymmetric alkylation of a prochiral precursor, followed by stereoselective reduction. This approach has been successfully applied to the synthesis of various spirocyclic diones. rsc.org
The general sequence begins with a prochiral dione or a precursor that can be alkylated to create the spirocyclic quaternary stereocenter. The use of a chiral auxiliary or a chiral catalyst ensures that the alkyl group is introduced stereoselectively.
For example, spirocyclic diones such as (R)-spiro[4.4]nonane-1,6-dione have been synthesized with high enantioselectivity. rsc.org The strategy involves asymmetric alkylation followed by a reduction step. The stereochemical outcome of these reactions is highly dependent on the chiral catalyst or auxiliary employed. Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) is a notable method for creating quaternary stereocenters in α-allyl-α-arylcycloalkanones, which are precursors to spirocycles. nih.gov
Following the creation of the spiro-dione, subsequent stereoselective reductions of the ketone functionalities can establish additional stereocenters within the molecule. Reductions using chiral reducing agents or catalytic hydrogenation with chiral catalysts can provide specific diastereomers of the corresponding diols with high selectivity. rsc.org
| Strategy | Key Features | Example Application |
| Asymmetric Alkylation | Creates the chiral spiro-quaternary center from a prochiral precursor using a chiral catalyst or auxiliary. | Palladium-catalyzed asymmetric allylic alkylation to furnish products with a quaternary stereocenter in good yields and enantioselectivities. nih.gov |
| Stereoselective Reduction | Reduces carbonyl groups to hydroxyl groups with high diastereoselectivity, creating additional stereocenters. | Enantio- and diastereo-selective synthesis of spirocyclic diols from their corresponding diones. rsc.org |
These advanced methods provide access to enantiomerically pure spirocyclic diones, which are valuable building blocks for the synthesis of complex natural products and pharmaceutical agents.
Asymmetric 1,3-Dipolar Cycloaddition Reactions
Asymmetric 1,3-dipolar cycloadditions are a powerful tool for the enantioselective construction of complex heterocyclic scaffolds, including spirocycles. nih.govacs.org This methodology allows for the creation of multiple stereocenters in a single, highly controlled step.
One notable strategy involves the reaction of nitrile oxides with 3-arylidene-oxindoles, catalyzed by a chiral N,N'-dioxide-nickel(II) complex. This approach yields spiro-isoxazoline-oxindole derivatives with high enantioselectivity (up to 99% ee) and excellent diastereoselectivity under mild conditions. nih.gov Another effective method utilizes the cycloaddition of diazoacetates or nitrile oxides with α-methylene lactams. This reaction is capable of producing a variety of chiral spirocyclic heterocycles in high yields (up to 91%) and with significant enantioselectivity (up to 89% ee). nih.govacs.org
Furthermore, the organocatalytic 1,3-dipolar cycloaddition between ketimines, derived from the condensation of isatins and trifluoroethylamine, and enals has been developed. This reaction constructs spiro[pyrrolidin-3,2′-oxindole] structures bearing four contiguous stereocenters with excellent yields and stereoselectivities. rsc.org These methods highlight the utility of 1,3-dipolar cycloadditions in accessing enantioenriched spirocyclic frameworks analogous to this compound. nih.govacs.orgnih.govrsc.org
| Catalyst/Reagent | Dipole | Dipolarophile | Product Type | Yield | Enantioselectivity (ee) | Ref. |
| Chiral N,N'-dioxide-Ni(II) | Nitrile Oxides | 3-Arylidene-oxindoles | Spiro-isoxazoline-oxindoles | Up to 65% | Up to 99% | nih.gov |
| Chiral Magnesium Lewis Acid | Diazoacetates / Nitrile Oxides | α-Methylene lactams | Spirocyclic lactams | Up to 91% | Up to 89% | nih.govacs.org |
| Organocatalyst | Isatin-derived Ketimines | Enals | Spiro[pyrrolidin-3,2′-oxindole] | High | High | rsc.org |
N-Heterocyclic Carbene (NHC)-Catalyzed Annulations
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of chemical transformations, including the synthesis of complex spirocyclic systems. NHC-catalyzed annulation reactions provide efficient pathways to spirooxindole γ-lactams and other related structures through various reaction modes. nih.govacs.orgrsc.org
A key strategy is the formal [3+2] annulation of α-bromoenals with 3-aminooxindoles, which furnishes spirooxindole γ-butyrolactams with high stereoselectivity. acs.org An alternative [2+3] annulation pathway has also been developed between ketimines and enals, leading to the highly enantioselective synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactams. nih.govrsc.orgresearchgate.net This transformation proceeds through the formation of a Breslow intermediate from the NHC and the enal, which then undergoes a nucleophilic attack. nih.govrsc.org The choice of NHC catalyst, particularly those bearing N-mesityl substituents, has been shown to be crucial for achieving high yields and enantioselectivities. nih.govresearchgate.net
These NHC-catalyzed reactions are valued for their operational simplicity and ability to construct complex molecules with high levels of stereocontrol from readily available starting materials. nih.gov
| Annulation Type | Substrate 1 | Substrate 2 | Catalyst Type | Product | Ref. |
| Formal [3+2] | α-Bromoenals | 3-Aminooxindoles | Chiral NHC | Spirooxindole γ-butyrolactams | acs.org |
| [2+3] | Ketimines | Enals | N-mesityl NHC | 3,2′-Spirooxindole γ-lactams | nih.govrsc.orgresearchgate.net |
| [3+2] | β-Bromoenals | 1H-Pyrazol-4,5-diones | Chiral NHC | Spiropyrazolone-butenolides | nih.gov |
Organocatalytic Domino Reactions (e.g., Squaramide-Catalyzed)
A prominent example is the squaramide-catalyzed Michael-Mannich cascade reaction. This method has been successfully applied to the synthesis of five-membered spirocyclic oxindoles from ketimine intermediates. nih.gov The bifunctional quinine-derived squaramide catalyst facilitates the reaction, leading to products in excellent yields (up to 94%) and with outstanding stereoselectivities (up to >20:1 d.r., >99% ee). nih.gov The success of this approach relies on the ability of the squaramide catalyst to activate both the nucleophile and the electrophile through hydrogen bonding interactions. nih.govresearchgate.netacs.org
This strategy has proven effective for creating complex spirocyclic frameworks with multiple stereocenters, demonstrating the power of organocascade catalysis in asymmetric synthesis. researchgate.netresearchgate.net
| Catalyst | Reaction Type | Substrates | Product | Yield | Stereoselectivity | Ref. |
| Quinine-derived squaramide | Michael-Mannich cascade | Ketimine intermediates | Five-membered spirocyclic oxindoles | Up to 94% | >20:1 d.r., >99% ee | nih.gov |
| Diaminocyclohexane-derived thiourea | Aza-Michael/Mannich cascade | α-Imine-β-oxobutanamides, Methyleneindolinones | 3,3'-Spirooxindole γ-lactams | Up to 78% | 10:1 d.r., >99% ee | researchgate.net |
| Quinine-derived squaramide | Asymmetric Spiroketalization | Aromatic ketone with ortho-homoformyl and enone | Aromatic nih.govrsc.org Spiroketals | N/A | High | acs.org |
Metal-Catalyzed Cascade and Annulation Reactions (e.g., Copper(I), Rhodium(III), Palladium)
Transition metal catalysis provides a powerful platform for the synthesis of spirocyclic skeletons through cascade and annulation reactions, often involving C-H activation. Catalysts based on palladium, rhodium, copper, and cobalt have been extensively utilized.
Palladium-Catalyzed Reactions: Palladium catalysts are effective in domino reactions for synthesizing spirooxindoles from alkene-tethered carbamoyl (B1232498) chlorides. rsc.org These reactions proceed through key five-membered C,C-palladacycle intermediates formed via intramolecular C-H activation. rsc.org Other palladium-catalyzed approaches include decarboxylative cyclizations of γ-methylidene-δ-valerolactones with isatins and spirocyclization of 2-bromoarylamides with vinyl bromides. acs.orgnih.gov A notable strategy involves a domino carbopalladation/C(sp3)–C(sp3) bond-forming process, which represents a rare example of C(sp2)–H activation followed by C(sp3)–C(sp3) bond formation to yield spirooxindoles. thieme-connect.com
Rhodium(III)-Catalyzed Reactions: Rhodium(III) catalysts are particularly adept at mediating annulation reactions via C-H activation. They have been used in redox-neutral [3+3] spiroannulation of benzoxazines with quinone compounds to afford spiro[5.5]-heterocyclic scaffolds with 100% atom economy. rsc.orgrsc.org Rhodium catalysis also enables [3+2] and [5+1] annulations to produce a variety of highly functionalized spirocyclic skeletons, including bioactive spiroisoindolinones. nih.govacs.orgacs.org
Copper(I)-Catalyzed Reactions: Copper-catalyzed multicomponent reactions offer an atom-economic route to spirocycles. For instance, a CuBr₂/TFA co-catalyzed four-component A³-based cascade reaction of a 1,2-amino alcohol, 3-oxetanone, formaldehyde, and an alkyne has been developed to synthesize 3-oxetanone-derived N-propargyl spirooxazolidines. mdpi.com
Cobalt-Catalyzed Reactions: Cobalt(III) catalysis has been employed in a one-step synthesis of oxa-spirocyclic compounds from phenoxy acetamide (B32628) and alkynes. This versatile protocol accommodates a wide range of functional groups and proceeds in good to excellent yields. nih.gov
| Metal Catalyst | Reaction Type | Substrates | Product | Key Features | Ref. |
| Palladium | Domino Heck/C-H Activation | Alkene-tethered carbamoyl chlorides | Spirooxindoles | Forms C,C-palladacycle intermediate | rsc.org |
| Rhodium(III) | [3+3] Spiroannulation | Benzoxazines, Quinones | Spiro[5.5]-heterocycles | Redox-neutral, 100% atom economy | rsc.orgrsc.org |
| Copper(I) | Four-Component Cascade | Amino alcohol, 3-oxetanone, formaldehyde, alkyne | Spirooxazolidines | High atom economy | mdpi.com |
| Cobalt(III) | Cascade C-H activation/Carboamidation | Phenoxy acetamide, Alkynes | Oxa-spirocycles | One-step synthesis, broad scope | nih.gov |
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.
A notable MCR approach for a close analogue of the target compound is a catalyst-free, three-component reaction involving alkyl isocyanides, dialkyl acetylene (B1199291) dicarboxylates, and 3-alkyl-4-arylidene-isoxazol-5(4H)-ones. This reaction proceeds through the in situ generation of zwitterionic dipoles and subsequent cyclization to yield novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles in impressive yields. nih.gov The straightforward, catalyst-free nature of this process makes it a practical and green synthetic route. nih.gov
Another example is a copper-catalyzed four-component reaction that assembles 3-oxetanone-derived spirooxazolidines from an amino alcohol, 3-oxetanone, formaldehyde, and a terminal alkyne. This A³-based (alkyne-aldehyde-amine) cascade demonstrates excellent chemoselectivity and a wide substrate scope. mdpi.com These MCR strategies exemplify efficient and convergent pathways to complex spirocyclic frameworks.
Radical Bicyclization for Spirocyclic Skeletons
Radical cyclization reactions provide a powerful method for the construction of complex cyclic and polycyclic systems, including spirocyclic skeletons. These reactions often proceed under mild conditions and exhibit tolerance to a variety of functional groups.
A domino radical bicyclization strategy has been successfully applied to the synthesis of the 1-azaspiro[4.4]nonane skeleton, the core structure of Cephalotaxus alkaloids. nih.gov This process involves the formation and subsequent intramolecular capture of alkoxyaminyl radicals. The reaction is initiated by agents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) and is promoted by Bu₃SnH. Starting from O-benzyl oxime ethers bearing an alkenyl moiety and a bromo- or iodo-aromatic ring, this methodology affords the desired spirocycles in moderate yields as a mixture of diastereomers. nih.gov
In another approach, a metal- and additive-free, N-centered radical-initiated spirocyclization of biaryl ynones has been developed. This method offers a green and atom-economical pathway for constructing NO₂-containing spiro[5.5]trienones. rsc.org These radical-based strategies are valuable tools for forging complex spirocyclic frameworks that can be challenging to access through ionic pathways. nih.govresearchgate.net
Green Chemistry Principles in Spirocyclic Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic methodologies. sigmaaldrich.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sigmaaldrich.comrsc.orghilarispublisher.com
In the context of spirocycle synthesis, green approaches include the use of environmentally benign catalysts and solvents, as well as energy-efficient reaction conditions. For instance, iodine has been used as an efficient and non-toxic catalyst for pseudo four-component reactions to yield spiro heterobicyclic rings under solvent-free conditions, often accelerated by microwave irradiation. nih.gov The use of water or solvent mixtures like water/ethanol as the reaction medium also aligns with green chemistry goals. rsc.orgfrontiersin.org
Key principles frequently applied include:
Atom Economy: Designing reactions, such as multicomponent reactions and certain metal-catalyzed annulations, to maximize the incorporation of all starting materials into the final product. nih.govsigmaaldrich.com
Use of Catalysis: Employing catalytic (as opposed to stoichiometric) reagents, including organocatalysts and transition metals, to increase efficiency and reduce waste. sigmaaldrich.comresearchgate.net
Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or performing reactions under solvent-free conditions. hilarispublisher.com
Design for Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. rsc.orgnih.gov
By integrating these principles, chemists can develop more sustainable and eco-friendly routes for the synthesis of complex molecules like this compound and its analogues. researchgate.net
Strategies for Constructing Spiro-Quaternary Carbon Centers
The construction of the spiro-quaternary carbon center is the most formidable challenge in the synthesis of this compound and its analogues. This architectural feature, where a single carbon atom serves as a junction for two rings, imparts significant three-dimensionality and rigidity to the molecule. acs.org The development of catalytic enantioselective methods has been pivotal in addressing this challenge, enabling the precise control of stereochemistry at this critical center. bohrium.comresearchgate.net Advances in this area are largely driven by organocatalysis, transition-metal catalysis, and biocatalysis, which provide powerful tools for forging these complex structures with high efficiency and stereoselectivity. acs.orgrsc.org
A variety of catalytic strategies have been developed to assemble spirocyclic molecules that feature a quaternary carbon stereocenter. bohrium.com These methods are crucial as the rigid three-dimensional structures of spirocycles are prevalent in numerous natural products with significant biological activities. bohrium.comresearchgate.net
Biocatalytic Approaches
Enzyme-mediated synthesis represents a powerful strategy for constructing chiral spiro-oxazolidinones. A notable biocatalytic methodology involves the ring expansion of spiro-epoxides catalyzed by halohydrin dehalogenases (HHDH). acs.orgthieme-connect.com This method can be tuned to produce either enantiomerically enriched or racemic spiro-oxazolidinones by employing engineered enzymes. acs.org
In this process, the HHDH enzyme facilitates the ring opening of a spiro-epoxide with a cyanate source. This is followed by a spontaneous isomerization of the intermediate to form the stable oxazolidinone ring. thieme-connect.com Through screening and site-specific mutagenesis of HHDH enzymes, specific mutants have been identified that can mediate the kinetic resolution of a broad range of spiro-epoxides, yielding spiro-oxazolidinones with high optical purity. For instance, a triple mutant enzyme was identified that provides products with high enantiomeric excess, while a different double mutant was found to efficiently produce the corresponding racemic compounds in excellent yields. thieme-connect.com
| Enzyme | Substrate | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| HheG-M6 (triple mutant) | Spiro-epoxides | Chiral Spiro-oxazolidinones | 24–47% | 90–98% | acs.org |
| HheG-M7 (double mutant) | Spiro-epoxides | Racemic Spiro-oxazolidinones | 69–98% | N/A | acs.org |
Transition Metal Catalysis
Transition metal catalysis offers a versatile platform for the enantioselective synthesis of spiro-quaternary centers. Palladium-catalyzed reactions, in particular, have been extensively developed.
Intramolecular Heck Reaction: The asymmetric intramolecular Heck reaction is a powerful tool for creating quaternary carbon centers. acs.org This reaction involves the cyclization of substrates like (E)-α,β-unsaturated 2-haloanilides using a Palladium-BINAP catalyst system. The choice of the hydrogen iodide (HI) scavenger, such as silver phosphate (Ag₃PO₄) or a basic tertiary amine like 1,2,2,6,6-pentamethylpiperidine (PMP), can remarkably influence the reaction's stereochemical outcome, often affording opposite enantiomers of the spirocyclic product with the same catalyst enantiomer. acs.org This highlights the subtle interplay of reagents in controlling the stereoselectivity of the cyclization.
Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is another cornerstone strategy for constructing all-carbon quaternary spirocenters. nih.gov This approach has been successfully applied to synthesize enantioenriched spirocyclic cyclohexenone derivatives. The methodology involves the allylic alkylation of a pronucleophile, followed by a ring-closing metathesis (RCM) reaction to form the spirocycle. nih.gov This two-step sequence provides rapid access to complex spirocyclic frameworks with high yields and selectivities. nih.gov
Organocatalytic Strategies
The rise of organocatalysis has exponentially increased the number of available methodologies for synthesizing spiro compounds. rsc.org These metal-free approaches offer distinct advantages in terms of operational simplicity and environmental impact.
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as versatile catalysts for constructing spiroheterocycles. mdpi.com For example, NHC-catalyzed [3+2] annulation of dioxindoles and enals can generate spirocyclic oxindoles containing a quaternary carbon stereocenter. mdpi.com Similarly, oxidative NHC catalysis has been employed in the asymmetric intramolecular dearomatization of indoles to furnish valuable spirocyclic indolenines. mdpi.com
Synergistic Catalysis: Combining chiral organocatalysis with transition metal catalysis in a synergistic fashion has proven to be a highly effective strategy. acs.org For instance, the cascade reaction between α,β-unsaturated aldehydes and isoxazolones can be catalyzed by a combination of a chiral secondary amine and a palladium(0) catalyst. This dual activation approach allows for the synthesis of chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity. acs.org
Solvent-Directed Diastereodivergent Synthesis: A fascinating development is the use of solvents to control the diastereoselectivity of spirocycle formation. doi.org In certain organocatalyzed cyclization reactions, switching the solvent can completely reverse the diastereoselectivity, providing access to different spiro-oxindole diastereoisomers from the same set of starting materials and catalyst. NMR studies suggest this control stems from different interactions between the substrate and the organocatalyst in various solvents. doi.org
| Catalytic System | Reaction Type | Product Type | Yield | Diastereomeric Ratio (dr) / ee | Reference |
|---|---|---|---|---|---|
| Pd-BINAP / Ag₃PO₄ or PMP | Intramolecular Heck Reaction | Enantioenriched 3,3-disubstituted oxindoles | Variable | Good selectivity (opposite enantiomers) | acs.org |
| Pd-catalyst / Chiral Ligand | Allylic Alkylation / RCM | Enantioenriched spirocyclic cyclohexenones | Good | High ee | nih.gov |
| Chiral NHC / Base | [3+2] Annulation | Spiro[cyclopentane-oxindoles] | Good-Excellent | >99:1 dr, up to 99% ee | mdpi.com |
| Chiral Amine / Pd(0) | Synergistic Cascade Reaction | Chiral spiroisoxazolone derivatives | Variable | up to 20:1 dr, up to 99% ee | acs.org |
| Thiourea Organocatalyst | Solvent-Directed Cyclization | Spiro-oxindole diastereoisomers | up to >99% | up to >20:1 dr (switchable) | doi.org |
Chemical Reactivity and Transformations of 1 Oxa 3 Azaspiro 4.4 Nonane 2,4 Dione
Common Reaction Pathways
The 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione core can undergo several fundamental reactions, allowing for its elaboration into more complex structures.
While specific examples of direct oxidation of the this compound ring are not extensively documented in readily available literature, the principles of organic chemistry suggest potential oxidation pathways. The carbon atoms adjacent to the heteroatoms could be susceptible to oxidation under specific conditions, potentially leading to ring-opened products or further functionalized spirocycles. The nitrogen atom, being part of an imide, is already in a relatively high oxidation state.
The carbonyl groups of the imide moiety are susceptible to reduction. The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the complete reduction of both carbonyls to methylenes, affording the corresponding spirocyclic diamine. Milder reducing agents, such as sodium borohydride (NaBH₄), might selectively reduce one of the carbonyl groups, leading to a hydroxylactam intermediate. The specific outcome of the reduction is highly dependent on the choice of reagent and reaction conditions.
The carbonyl carbons of the this compound ring are electrophilic and can be attacked by nucleophiles. This can lead to ring-opening reactions. For instance, treatment with strong nucleophiles like Grignard reagents or organolithium compounds could result in the addition to one of the carbonyl groups, followed by potential ring cleavage. Similarly, hydrolysis with aqueous acid or base will lead to the opening of the oxazolidinedione ring to yield an amino acid derivative of cyclopentane (B165970).
Utility as a Building Block in Complex Organic Synthesis
The rigid, three-dimensional structure of this compound makes it an attractive starting material for the synthesis of complex natural products and other biologically active molecules. Its conformationally restricted framework can be used to control the stereochemistry of subsequent reactions. The ability to selectively open the heterocyclic ring provides a pathway to densely functionalized cyclopentane derivatives, which are common motifs in various natural products.
Diversification and Functionalization of the Spirocyclic Core
Further functionalization of the this compound scaffold can be achieved through various synthetic strategies. The nitrogen atom of the imide can be alkylated or acylated to introduce a variety of substituents. Additionally, the cyclopentane ring can be functionalized prior to the formation of the spirocycle, or in some cases, after its construction, although the latter may be more challenging due to the steric hindrance imposed by the spirocyclic system.
| Functionalization Strategy | Reagents/Conditions | Resulting Moiety |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N-Substituted spirocycle |
| N-Acylation | Acyl chloride, Base (e.g., Pyridine, Et₃N) | N-Acylated spirocycle |
| Ring-opening Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH) | 1-Aminocyclopentane-1-carboxylic acid derivative |
| Reductive Ring Opening | Strong reducing agents (e.g., LiAlH₄) | Spirocyclic diamine |
Mechanistic Investigations of Spirocyclization and Rearrangement Reactions
The formation of this compound and related spiro-oxazolidinones often involves the intramolecular cyclization of a suitable precursor, such as a cyanohydrin derived from cyclopentanone. Mechanistic studies of these spirocyclization reactions are crucial for understanding the factors that control the reaction's efficiency and stereoselectivity.
Rearrangement reactions of spirocyclic systems like this compound can also occur under certain conditions. For example, acid- or base-catalyzed rearrangements might lead to the expansion or contraction of one of the rings, or to the migration of substituents. These rearrangements can sometimes be synthetically useful, providing access to novel molecular architectures. The specific pathways of these rearrangements are often investigated using computational modeling and isotopic labeling studies to elucidate the transition states and intermediates involved.
Advanced Spectroscopic and Analytical Characterization in Spirocyclic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione. Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, confirming the connectivity and stereochemistry of the spirocyclic framework.
¹H NMR Spectroscopy: The proton NMR spectrum would provide key information about the cyclopentane (B165970) ring protons and the imide proton (-NH). The eight protons of the cyclopentane ring are chemically non-equivalent and would be expected to appear as complex multiplets in the aliphatic region of the spectrum. The exact chemical shifts and coupling patterns would depend on their spatial relationship to the adjacent spiro center and the oxazolidine-2,4-dione ring. The imide proton would typically appear as a broad singlet, with its chemical shift influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum is crucial for identifying all unique carbon atoms in the molecule. For this compound, seven distinct signals would be anticipated. Key resonances would include the spiro carbon atom (C5), the two carbonyl carbons of the dione (B5365651) ring (C2 and C4), and the four carbons of the cyclopentane ring. The chemical shifts of the carbonyl carbons would be observed significantly downfield, which is characteristic of their electron-deficient nature.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign proton and carbon signals and to establish the connectivity between different parts of the molecule, thereby confirming the spirocyclic structure.
| Nucleus | Expected Chemical Shift Region (ppm) | Expected Multiplicity | Structural Assignment |
|---|---|---|---|
| ¹H | Variable (broad) | s (broad) | N-H of imide |
| ¹H | ~1.5 - 2.5 | m | Cyclopentane ring protons (-CH₂)₄ |
| ¹³C | ~160 - 180 | - | Carbonyl carbons (C=O) |
| ¹³C | ~60 - 80 | - | Spiro carbon |
| ¹³C | ~20 - 40 | - | Cyclopentane ring carbons (-CH₂)₄ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can unequivocally verify the molecular formula, C₇H₉NO₃. The theoretical monoisotopic mass of this compound is 155.05824 Da. uni.lu
Experimental HRMS analysis would involve ionizing the molecule (e.g., via Electrospray Ionization - ESI) and measuring the mass-to-charge ratio (m/z) of the resulting ions to a high degree of precision. The detection of the protonated molecule [M+H]⁺ at m/z 156.06552 or other adducts like the sodium adduct [M+Na]⁺ at m/z 178.04746 would confirm the molecular weight. uni.lu The experimentally determined mass is then compared to the calculated mass for the proposed formula; a match within a few parts per million (ppm) provides strong evidence for the correct elemental composition.
The table below details the predicted m/z values for various adducts of this compound, which would be targeted during HRMS analysis. uni.lu
| Adduct Ion | Calculated Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 156.06552 |
| [M+Na]⁺ | 178.04746 |
| [M+K]⁺ | 194.02140 |
| [M+NH₄]⁺ | 173.09206 |
| [M-H]⁻ | 154.05096 |
Data in this table is based on predicted values. uni.lu
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The FT-IR spectrum provides a characteristic fingerprint of the molecule.
Key diagnostic peaks for this compound would include:
N-H Stretching: A moderate to strong absorption band in the region of 3100-3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the imide group.
C-H Stretching: Absorption bands just below 3000 cm⁻¹ due to the sp³ C-H stretching vibrations of the cyclopentane ring.
C=O Stretching: Two distinct and strong absorption bands are expected for the carbonyl groups. Anhydride-like cyclic imides typically show two carbonyl stretching bands due to symmetric and asymmetric vibrations. These would likely appear in the region of 1700-1850 cm⁻¹.
C-O Stretching: A strong absorption band in the 1000-1300 cm⁻¹ region, characteristic of the C-O single bond stretching within the oxazolidine (B1195125) ring.
C-N Stretching: An absorption band for the C-N bond, typically found in the 1000-1350 cm⁻¹ range.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3100 - 3300 | Imide |
| C-H Stretch (sp³) | 2850 - 2960 | Cyclopentane |
| C=O Stretch (Asymmetric) | ~1750 - 1850 | Cyclic Imide |
| C=O Stretch (Symmetric) | ~1700 - 1780 | Cyclic Imide |
| C-O Stretch | 1000 - 1300 | Oxazolidine Ring |
X-ray Diffraction Analysis for Solid-State Structures
The analysis would confirm the spirocyclic nature of the molecule, showing the perpendicular orientation of the cyclopentane and oxazolidine-2,4-dione rings around the central spiro carbon. Furthermore, it would provide detailed information about the planarity of the dione ring and the conformation (e.g., envelope or twist) of the cyclopentane ring. The resulting crystal structure data would also reveal intermolecular interactions, such as hydrogen bonding involving the imide N-H group and carbonyl oxygens, which dictate the crystal packing arrangement.
Key parameters obtained from X-ray diffraction analysis include:
Crystal System: (e.g., monoclinic, orthorhombic)
Space Group: The symmetry of the unit cell.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of every atom in the unit cell, which allows for the calculation of bond lengths and angles.
This technique provides unambiguous proof of the molecular structure, complementing the data obtained from spectroscopic methods.
Computational and Theoretical Studies of 1 Oxa 3 Azaspiro 4.4 Nonane 2,4 Dione
Quantum Mechanical and Density Functional Theory (DFT) Applications
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a chemical system.
Electronic Structure and Reactivity Predictions
While specific DFT studies on 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione are not readily found in the literature, the principles of DFT can be applied to predict its electronic characteristics. Such calculations would typically involve geometry optimization to find the lowest energy conformation, followed by the calculation of molecular orbitals (e.g., HOMO and LUMO) to understand electron density distribution and predict sites of reactivity. The dione (B5365651) functional group, with its electron-withdrawing carbonyls, would significantly influence the electrostatic potential of the molecule, suggesting reactivity towards nucleophiles.
Conformational Analysis and Stereochemical Insights
The spirocyclic nature of this compound, featuring a cyclopentane (B165970) ring fused at a single carbon to a heterocyclic dione ring, introduces conformational rigidity. Quantum mechanical methods are crucial for exploring the potential energy surface of such molecules to identify stable conformers. A detailed conformational analysis would reveal the preferred spatial arrangement of the atoms, which is critical for understanding its interaction with biological macromolecules. For related spirocyclic systems, computational studies have been instrumental in determining the most stable conformations and understanding the energetic barriers between them.
Molecular Docking Simulations for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Although specific molecular docking studies featuring this compound are not widely published, this methodology is a standard approach to hypothesize its potential biological targets.
If this compound were to be investigated as a potential therapeutic agent, docking simulations would be performed against the active sites of various protein targets. The results would be scored based on binding affinity, providing a rank-ordered list of potential interactions. These simulations are foundational in modern drug discovery for hit identification and lead optimization. For instance, similar heterocyclic scaffolds are often docked against enzymes like cyclooxygenases or kinases to predict inhibitory activity. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To develop a QSAR model for a series of compounds including this compound, one would need a dataset of structurally similar molecules with experimentally determined activities.
Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For the spirohydantoin class of molecules, to which this compound belongs, pharmacophore models can be generated to guide the design of new derivatives with potentially enhanced activity. These models are built based on the structural features of known active compounds.
Chemical Space Exploration and Molecular Design
Chemical space exploration involves the use of computational methods to navigate the vast number of possible chemical structures to identify novel molecules with desired properties. nih.govyoutube.comnih.govbiosolveit.de The this compound scaffold can serve as a starting point for such explorations. By using computational algorithms, it is possible to generate virtual libraries of derivatives by adding various substituents to the core structure. These virtual compounds can then be screened for properties like drug-likeness, predicted activity, and synthetic accessibility. This approach accelerates the discovery of new lead compounds by focusing synthetic efforts on the most promising candidates. Spirohydantoins, in general, are considered privileged fragments in drug discovery due to their three-dimensional character, which can lead to improved interactions with protein targets. researchgate.net
Structure Activity Relationship Sar Investigations of 1 Oxa 3 Azaspiro 4.4 Nonane 2,4 Dione Derivatives
Methodological Approaches in SAR Studies
The elucidation of SAR for spiro-heterocyclic compounds involves a combination of experimental and computational strategies designed to identify key structural features that govern biological efficacy. oncodesign-services.comnumberanalytics.com
Experimental Approaches: The primary experimental method involves the systematic synthesis and biological evaluation of a series of structurally related analogs. oncodesign-services.com Medicinal chemists create targeted variations in the lead compound's structure, such as modifying functional groups, altering substituent positions, or changing the stereochemistry. numberanalytics.com The biological activity of each new compound is then measured using relevant in vitro or in vivo assays. oncodesign-services.com By analyzing the resulting data, researchers can deduce which structural modifications lead to increased or decreased activity, thereby building a comprehensive SAR profile. numberanalytics.com This iterative process of design, synthesis, and testing is fundamental to lead optimization. oncodesign-services.com
Computational Approaches: Computational methods have become indispensable in modern SAR studies, accelerating the drug discovery process by predicting the activity of virtual compounds before their synthesis. patsnap.com These techniques can be broadly categorized as:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity. patsnap.comgoodreads.com This involves calculating various molecular descriptors (e.g., hydrophobicity, electronic properties, steric bulk) and using statistical methods to build predictive models. oncodesign-services.commdpi.com These models can then be used to estimate the activity of novel, unsynthesized derivatives. tandfonline.comnih.gov
Molecular Modeling: These techniques utilize computer software to create three-dimensional models of molecules and their biological targets. numberanalytics.comimist.ma Methods like molecular docking simulate the binding of a ligand to a receptor's active site, helping to predict binding affinity and orientation. patsnap.com This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for activity, guiding the rational design of more potent compounds. imist.ma
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to screen large databases of compounds to find new molecules that fit the pharmacophore and are likely to be active. acs.org
Together, these experimental and computational methods provide a powerful toolkit for systematically exploring the SAR of 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione derivatives, guiding the design of optimized therapeutic agents. oncodesign-services.com
Influence of Substituent Nature and Position on Molecular Efficacy
The nature and position of substituents on a spiro-heterocyclic scaffold can dramatically influence molecular efficacy. SAR studies on analogous spiro-oxazolidinedione and spirohydantoin cores, which serve as inhibitors of p300/CBP histone acetyltransferases (HATs), provide valuable insights into these effects. figshare.comacs.org
Initial optimization efforts on a related spiroindane hydantoin (B18101) series revealed that restricting the conformational mobility of a pendant phenyl group via spirocyclization was a successful strategy. researchgate.net Further SAR exploration focused on substitutions on the indane core. acs.org It was found that adding a hydrogen bond donor, such as a urea (B33335) moiety, directly to the indane core provided a significant boost in activity and improved lipid efficiency. acs.orgresearchgate.net
In a subsequent lead optimization phase focused on the spiro-oxazolidinedione scaffold, various substituents were explored on the indane portion of the molecule. The following table summarizes the SAR findings for a series of urea-substituted spiro-oxazolidinediones, where modifications were made to improve microsomal stability and reduce plasma clearance.
| Compound | Modification | p300 IC50 (nM) | H3K27Ac IC50 (nM) |
|---|---|---|---|
| 22 | Parent Urea-substituted oxazolidinedione | 47 | 47 |
| 23a | Single fluorine substitution on indane ring | 21 | 23 |
| 23b | Alternative single fluorine substitution | 45 | 32 |
| 24 (A-485) | Difluoro substitution on indane ring | 19 | 21 |
Data sourced from studies on analogous spiro-oxazolidinedione inhibitors of p300/CBP HATs. acs.orgresearchgate.net
The data indicate that substitution with electron-withdrawing fluorine atoms on the indane ring was well-tolerated and could enhance potency. Specifically, the difluoro-substituted analog 24 (A-485) demonstrated the most potent activity in both enzymatic and cellular assays. figshare.comacs.org This systematic substitution and subsequent evaluation are classic examples of how the nature and position of substituents are manipulated to optimize the efficacy of a lead compound. acs.org
Stereochemical Requirements for Biological Activity
Stereochemistry is a critical determinant of biological activity in chiral molecules, as stereoisomers can exhibit vastly different pharmacological and pharmacokinetic properties. numberanalytics.com For spirocyclic compounds, which possess a unique three-dimensional structure due to the shared spiro atom, chirality can arise at this central atom or at other positions within the rings. numberanalytics.comnumberanalytics.com The rigid, well-defined spatial arrangement of substituents makes stereochemistry a particularly important factor in the SAR of these scaffolds. tandfonline.comtandfonline.com
The significance of stereochemistry is clearly demonstrated in the development of spiro-oxazolidinedione and spiro-hydantoin inhibitors. acs.org During the optimization of a spiroindane hydantoin series, it was found that there was a significant difference in potency (10–13 fold) between diastereomers at the spiro carbon. acs.org This highlights that a specific spatial orientation of the substituents is required for optimal interaction with the biological target.
Interestingly, a surprising discovery was made when the hydantoin core was replaced with an oxazolidinedione ring. The two series exhibited opposite stereochemical preferences at the spiro center for optimal activity. acs.orgresearchgate.net
For the spiro-oxazolidinedione series, the (R)-spiro diastereomer was approximately 5-fold more potent than the (S)-spiro analog. acs.org
Conversely, for the spiro-hydantoin series, the (S)-spiro diastereomer was the more active enantiomer. researchgate.netnih.gov
This reversal in stereochemical preference underscores that even subtle changes to the scaffold can alter the optimal binding mode and, consequently, the stereochemical requirements for activity. nih.gov Such findings are crucial for guiding enantioselective synthesis and ensuring that the most potent and selective stereoisomer is developed. researchgate.net The separation of stereoisomers, often achieved through techniques like chiral chromatography, is therefore an essential step in SAR studies of chiral spiro compounds. numberanalytics.comresearchgate.netnih.gov
Comparative Analysis with Other Spiro-Heterocyclic Scaffolds
Comparing a lead scaffold with other related heterocyclic systems is a key strategy in medicinal chemistry, often referred to as scaffold hopping or bioisosteric replacement. rsc.orgspirochem.com This approach aims to identify new cores that may retain or improve biological activity while offering superior physicochemical or pharmacokinetic properties. openaccessjournals.com The spiro[4.4]nonane framework allows for various heterocyclic rings to be incorporated, leading to diverse scaffolds with distinct properties.
A prominent example of this comparative analysis is the evolution from spiro-hydantoins to spiro-oxazolidinediones in the development of p300/CBP HAT inhibitors. figshare.com The initial lead series was based on a spiro-hydantoin core. acs.org While potent, these compounds suffered from poor membrane permeability and a lack of oral bioavailability, hypothesized to be due to an excess of hydrogen bond donors. nih.gov
To address these liabilities, a bioisosteric replacement strategy was employed, substituting the hydantoin ring with an oxazolidinedione ring. figshare.comuky.edu
Spiro-hydantoin vs. Spiro-oxazolidinedione:
Structural Difference: The key difference is the replacement of an N-H group in the hydantoin ring with an oxygen atom in the oxazolidinedione ring.
Impact on Properties: This change reduces the number of hydrogen bond donors in the molecule. The resulting spiro-oxazolidinedione analog (22 ) showed significantly improved membrane permeability compared to its hydantoin counterpart (20 ). acs.org
Pharmacokinetic Improvement: The improved permeability translated directly to a better pharmacokinetic profile, with the oxazolidinedione showing oral exposure in mice, whereas the hydantoin analog had none. acs.org
Potency and Stereochemistry: The oxazolidinedione scaffold maintained potent enzymatic and cellular activity. acs.org However, as noted previously, this scaffold swap led to a reversal of the preferred stereochemistry at the spiro center, from (S) in the hydantoins to (R) in the oxazolidinediones. acs.orgnih.gov
This comparative analysis demonstrates how switching the spiro-heterocyclic scaffold, a form of bioisosteric replacement, can be a powerful strategy to overcome pharmacokinetic challenges while maintaining or even improving potency. rsc.orgrsc.org The inherent rigidity and three-dimensionality of spirocyclic systems make them particularly attractive scaffolds for such optimization efforts, as they can enforce a desired conformation for target binding. tandfonline.comnih.gov
Applications in Chemical Biology and Biomedical Research Mechanistic & Conceptual Focus
Role as Privileged Scaffolds in Drug Design and Discovery
Spirocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their unique three-dimensional and rigid nature. bldpharm.com The central spiro-carbon, being a quaternary sp³-hybridized center, projects the fused rings into distinct spatial orientations. This inherent three-dimensionality is a significant advantage over flat, aromatic structures, as it allows for more precise and complex interactions with the binding sites of biological targets like proteins and enzymes. bldpharm.com
The rigidity of the 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione framework reduces the number of available conformations a molecule can adopt. This pre-organization can decrease the entropic penalty upon binding to a receptor, potentially leading to enhanced binding affinity and potency. bldpharm.com By replacing more flexible components (like a morpholine (B109124) ring) with rigid azaspiro cycles, researchers have been able to improve key drug properties such as metabolic stability and selectivity, while reducing off-target effects. bldpharm.com The 1-azaspiro[4.4]nonane ring system, for instance, is a core component in various natural alkaloids that exhibit potent antiproliferative activities against cancer cells. nih.gov This highlights the value of the spiro[4.4]nonane core in constructing biologically active molecules.
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for interrogating complex biological systems. While specific use of this compound as a chemical probe is not documented in available research, the unique properties of certain spirocycles make them attractive candidates for such applications. Their rigid structure can be used to hold reactive groups or reporter tags in specific orientations for interacting with or labeling biomolecules.
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. nih.govbiosyn.com A key application is the labeling of biomolecules to study their function in real time. nih.gov Strained ring systems are often employed in these reactions because the release of ring strain provides a thermodynamic driving force for rapid and selective reactions.
For example, highly strained spirocyclic alkenes, such as spiro[2.3]hex-1-ene, have been developed as new reactant pairs for bioorthogonal labeling via tetrazine ligation. nih.govresearchgate.net The strained nature of the spirocycle allows it to react quickly and specifically with a complementary probe (a tetrazine) attached to a molecule of interest. nih.gov This demonstrates a powerful principle: the inherent strain and unique geometry of a spirocyclic scaffold can be harnessed to create highly efficient chemical tools for biological research. Although the this compound scaffold is not inherently strained in the same way, its framework could be modified to incorporate strained elements, thus enabling its potential use in developing novel bioorthogonal probes.
Interaction Mechanisms with Enzymes and Receptors
The therapeutic effect of a drug is governed by its interaction with biological targets. The rigid, three-dimensional structure of the this compound scaffold is conceptually ideal for achieving high-affinity and selective binding to enzymes and receptors. The fixed spatial arrangement of its functional groups (two carbonyls, an ether oxygen, and an amide nitrogen) can be designed to match the complementary features of a target's binding pocket.
This "lock-and-key" fit is crucial for potent biological activity. The oxazolidine-2,4-dione portion of the molecule, which is a type of hydantoin (B18101) analogue, can participate in hydrogen bonding with amino acid residues in an active site. The cyclopentane (B165970) ring provides a rigid hydrophobic scaffold that can be further functionalized to optimize van der Waals interactions and tailor the molecule's properties, such as solubility and cell permeability. The ability to precisely orient these functional groups makes spirocyclic scaffolds like this one valuable for designing potent and selective enzyme inhibitors or receptor modulators.
Modulation of Cellular Pathways
Cellular pathways are complex networks of interacting proteins that control cellular functions. By inhibiting or activating a key enzyme or receptor within a pathway, a small molecule can modulate the entire downstream signaling cascade. A molecule built on the this compound scaffold would exert its effects on cellular pathways through its specific interaction with a target protein.
For example, if a derivative of this scaffold were designed to be a potent inhibitor of a specific kinase, it would block the phosphorylation of that kinase's substrate. This action would interrupt the signaling pathway, leading to a specific cellular response, such as the inhibition of cell proliferation in cancer. The ability to create highly selective inhibitors is critical to avoid off-target effects, and the conformational rigidity of spirocyclic scaffolds is a key feature that medicinal chemists exploit to achieve this selectivity.
Investigational Biological Activities (Focus on mechanisms and targets)
While the antimicrobial properties of this compound itself are not well-documented, numerous studies have demonstrated the antimicrobial potential of related spirocyclic compounds, particularly those containing hydantoin (imidazolidine-2,4-dione) or thiohydantoin rings. researchgate.netmdpi.com The structural similarity of the oxazolidine-2,4-dione ring in the target compound to these known antimicrobial pharmacophores suggests a potential for similar activity.
The mechanism of action for antimicrobial compounds can vary widely. Some agents disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. mdpi.com Others may enter the cell to inhibit essential processes like protein synthesis or DNA replication. mdpi.com For instance, some 2-thiohydantoin (B1682308) derivatives have shown activity against Gram-positive bacteria, while others were effective against the Gram-negative Pseudomonas aeruginosa and fungi like Candida albicans. mdpi.comekb.eg Spiro-4H-pyran derivatives have also demonstrated good antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes. nih.gov The efficacy of these compounds often depends on the specific substituents attached to the core spirocyclic scaffold, which influence factors like cell wall penetration and binding to the molecular target.
The following table summarizes the observed antimicrobial activities of some related spirocyclic compounds, illustrating the potential of this structural class.
| Compound Class | Test Organism(s) | Observed Activity/Mechanism |
| Spiro-hydantoins | Pseudomonas aeruginosa | Growth inhibition researchgate.net |
| Spiro-4H-pyran derivatives | Staphylococcus aureus, Streptococcus pyogenes | Good antibacterial activity, with one derivative showing a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against clinical S. aureus isolates. nih.gov |
| Azaspiro analogues of Linezolid | E. coli, P. aeruginosa, S. aureus, B. subtilis, Mycobacterium tuberculosis | Broad-spectrum antibacterial and antitubercular activity, acting as bioisosteres of the morpholine ring in Linezolid. nih.gov |
| 5-Oxopyrrolidine derivatives | Multidrug-resistant Staphylococcus aureus | Promising and selective antimicrobial activity against Gram-positive pathogens. nih.gov |
Anti-inflammatory Potential
Derivatives of spiro-heterocyclic systems, including oxazolidinediones and related structures, have been investigated for their anti-inflammatory properties. researchgate.netresearchgate.net Research has focused on their ability to modulate biological pathways associated with inflammation. For instance, a study on spiro thiochromene–oxindole derivatives identified compounds with the ability to inhibit the heat-induced denaturation of Bovine Serum Albumin (BSA), a common in vitro assay to screen for anti-inflammatory activity. rsc.org
Mechanistically, the anti-inflammatory effects of some of these compounds have been linked to the inhibition of key enzymes in the inflammatory cascade. In silico studies on active spiro thiochromene–oxindoles suggested a potential mechanism of action through the inhibition of cyclooxygenase-2 (COX-2), an enzyme centrally involved in the synthesis of pro-inflammatory prostaglandins. rsc.org Similarly, certain thiazolidine-2,4-dione derivatives have shown significant anti-inflammatory effects by inhibiting the migration of neutrophils in animal models, a critical event in the inflammatory response. who.int The broad anti-inflammatory activity of spirodienone molecules has also been noted in the scientific literature, highlighting the potential of this chemical class. nih.gov
Anticancer Research and Target Interaction (e.g., PI3K pathway, p53-MDM2)
The spiro-heterocyclic scaffold is a prominent feature in the design of novel anticancer agents, with a particular focus on disrupting critical protein-protein interactions within cancer cells. One of the most significant targets is the interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2). The inhibition of this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. mdpi.com
Spiro-oxindoline derivatives have emerged as potent inhibitors of the p53-MDM2 interaction. ekb.eg For example, certain spiro-indoline-pyrazolo[3,4-b]pyridines have demonstrated promising inhibitory activity. ekb.eg In a specific study, compound 7f from a synthesized series was found to be a more potent inhibitor of the p53-MDM2 interaction in MCF7 breast cancer cells than the reference compound nutlin-1. ekb.eg This activity was correlated with an observed increase in the cellular levels of p53 and its downstream target, p21, which is a key regulator of the cell cycle. ekb.eg Another class, 3,3′-spirocyclopentene oxindoles, has also shown potent inhibition of the wild-type p53-MDM2 interaction. nih.gov
Beyond p53-MDM2, other spiro-dione derivatives have shown broad cytotoxic activity against various cancer cell lines. Derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione were evaluated against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines, with several compounds exhibiting potent activity. nih.gov Similarly, derivatives of 1-thia-4-azaspiro[4.5]decane have demonstrated moderate to high inhibition against liver, prostate, and colorectal carcinoma cell lines. researchgate.net
| Compound Class | Target/Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Spiro-indoline-pyrazolo[3,4-b]pyridine (7f) | p53-MDM2 Interaction (MCF7 cells) | 3.05 µM | ekb.eg |
| 3,3′-Spirocyclopentene oxindole | p53-MDM2 Interaction | 3.1 nM | nih.gov |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11d) | MDA-MB-231 (Breast Cancer) | 0.08 µM | nih.gov |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11h) | MDA-MB-231 (Breast Cancer) | 0.08 µM | nih.gov |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11k) | MDA-MB-231 (Breast Cancer) | 0.09 µM | nih.gov |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11b) | A549 (Lung Cancer) | 0.18 µM | nih.gov |
Aldose Reductase Inhibition and Polyol Pathway Modulation
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. units.it Under hyperglycemic conditions, hyperactivity of this pathway is implicated in the pathogenesis of secondary diabetic complications. Consequently, inhibiting aldose reductase is a key therapeutic strategy. Spiro-hydantoins, which share a core structural motif with this compound, have been identified as a major class of potent aldose reductase inhibitors (ARIs). units.itnih.gov
These compounds effectively inhibit aldose reductase isolated from sources such as calf lens and prevent the accumulation of sorbitol in tissues like the sciatic nerve in experimental models of diabetes. nih.govebi.ac.uk The potency of these inhibitors is highly dependent on their specific chemical structure, including the nature of the spirocyclic ring system and substitutions on the aromatic portions of the molecule. For instance, spiro hydantoins derived from 6-halogenated 4-chromanones demonstrate optimal in vivo activity. nih.govebi.ac.uk The compound Sorbinil, (4S)-6-fluoro-2,3-dihydro-spiro[chromene-4,4'-imidazolidine]-2',5'-dione, is a well-studied example where the inhibitory activity resides almost exclusively in a single (4S) isomer. nih.govebi.ac.uk Further research into spiro hydantoins derived from 8-aza-4-chromanones has yielded even more potent inhibitors, with one enantiomer displaying an IC₅₀ value in the nanomolar range against human placenta aldose reductase. nih.govorganic-chemistry.org
| Compound Class/Name | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| Sorbinil | Calf Lens Aldose Reductase | ~0.5 µM | units.it |
| cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dione (2'R,4'S enantiomer) | Human Placenta Aldose Reductase | 7.5 nM | nih.gov |
Anticonvulsant Activity and GABA(A) Receptor Modulation
Spirosuccinimides, which are nitrogen-based analogues of the this compound scaffold, have been synthesized and evaluated for their anticonvulsant properties. nih.gov These compounds are tested in standard preclinical screens, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, to identify potential antiepileptic activity. The scPTZ screen is particularly sensitive to compounds that act by enhancing the neurotransmission of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. mdpi.com Many anticonvulsant drugs function as positive allosteric modulators of the GABA(A) receptor, enhancing the influx of chloride ions and hyperpolarizing the neuron, thus reducing its excitability. mdpi.comnih.gov
Studies on series of spirosuccinimides have shown that their anticonvulsant activity is highly dependent on the substituent attached to the imide nitrogen atom. nih.gov For example, N-(2-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione was identified as a particularly active compound in the scPTZ test, suggesting a potential GABAergic mechanism of action. nih.gov The activity is also influenced by the nature of any spacer between the spiro core and appended aromatic systems, as well as substitution patterns on the aromatic ring itself. nih.gov The structural similarity of the oxazolidine-2,4-dione core to established antiepileptic drugs like phenytoin (B1677684) and ethosuximide (B1671622) further supports the potential of this chemical class in developing new anticonvulsant agents. researchgate.net
| Compound | Anticonvulsant Test | Activity | Reference |
|---|---|---|---|
| N-(2-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione | scPTZ | Inhibited seizures at 100 mg/kg | nih.gov |
| N-(4-chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-dione | MES | Inhibited seizures at 100 mg/kg | nih.gov |
| N-(3-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione | MES & scPTZ | Showed protection at 300 mg/kg | nih.gov |
Targeting Ion Channels (e.g., TRPM8)
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel known for its role in detecting cold temperatures and cooling agents like menthol. nih.gov As a key transducer of thermal sensation, it has become a therapeutic target for various conditions, including peripheral neuropathies characterized by cold allodynia. The design of novel TRPM8 modulators is an active area of research. nih.gov However, based on a review of available scientific literature, there is currently no direct research linking the this compound scaffold or its close structural analogues to modulatory activity at the TRPM8 ion channel. Research in this area has focused on other chemical scaffolds, such as those based on an adamantane (B196018) ring. nih.gov
Future Directions and Emerging Research Avenues in Spirocyclic Chemistry
Advances in Asymmetric Synthesis and Diastereoselective Control
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the asymmetric synthesis of spirocycles is a paramount goal in modern organic chemistry. For scaffolds like 3-Oxa-1-azaspiro[4.4]nonane-2,4-dione, which possesses a quaternary spirocenter, achieving high levels of enantioselectivity and diastereoselectivity is a significant challenge.
Future research will likely focus on organocatalytic methodologies, which have shown great promise in the asymmetric synthesis of complex spirocyclic systems such as spiro-oxindoles and spiro-pyrrolidines. nih.govresearchgate.netrsc.org Techniques like bifunctional urea (B33335) catalysis in [3+2] annulation reactions could be adapted to construct the oxazolidinedione ring with high stereocontrol. rsc.org The use of chiral auxiliaries temporarily attached to a precursor molecule is another powerful strategy to direct the stereochemical outcome of a reaction. numberanalytics.com For instance, chiral auxiliaries derived from readily available sources like (R)-phenylglycinol have been used to achieve excellent diastereoselectivity in the synthesis of related heterocyclic systems. rsc.org The stereocontrolled construction of the 1,3-diazaspiro[4.4]nonane core, a related azaspiro system, highlights the importance of controlled oxidation and epimerization conditions to obtain specific diastereomers. nih.gov These advanced synthetic strategies will be crucial for producing enantiomerically pure this compound derivatives, enabling a precise evaluation of their structure-activity relationships.
Table 1: Emerging Asymmetric Synthetic Strategies for Spirocycles
| Synthetic Strategy | Key Features | Potential Application to this compound |
|---|---|---|
| Organocatalysis | Uses small organic molecules as catalysts; often provides high enantioselectivity under mild conditions. researchgate.net | Enantioselective formation of the spirocenter via cycloaddition reactions. rsc.org |
| Chiral Auxiliaries | A chiral group is temporarily incorporated to guide the stereoselective formation of new stereocenters. numberanalytics.com | Diastereoselective synthesis of precursors to control the final stereochemistry of the spirocycle. rsc.org |
| Transition Metal Catalysis | Employs chiral metal complexes to catalyze asymmetric transformations. | Rhodium(I)-catalyzed cycloisomerization cascades could offer novel routes to complex azaspiro compounds. acs.org |
| Enzyme Catalysis | Utilizes enzymes for highly specific and selective reactions. | Biocatalytic resolution of racemic mixtures or asymmetric synthesis of chiral building blocks. |
Innovations in Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. nih.gov The focus is on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. unibo.it For the synthesis of this compound and its analogs, multi-component reactions (MCRs) represent a highly promising green approach.
MCRs allow for the construction of complex molecules like spiroisoxazolines and spiro-oxazolidinediones in a single step from three or more starting materials, which significantly reduces the number of synthetic and purification steps, saving time, resources, and reducing waste. nih.govnih.gov Recent studies have demonstrated the successful use of catalyst-free, one-pot MCRs in water for the synthesis of functionalized spiro-oxazolidinedione-cyclopentenones. nih.gov This aqueous, domino process involves multiple bond-forming events, including enamination, aldol-type addition, and cyclization, to rapidly build molecular complexity. nih.gov Adopting such strategies would represent a significant advancement over traditional, multi-step syntheses that often rely on volatile organic solvents and harsh reaction conditions. researchgate.net
Rational Design of New Chemical Entities (NCEs)
The rigid three-dimensional structure of the this compound scaffold makes it an ideal template for the rational design of New Chemical Entities (NCEs). The oxazolidinone ring is a recognized pharmacophore present in several approved drugs, and its incorporation into a spirocyclic system offers a novel way to explore chemical space. nih.govrsc.org Spirocyclic compounds are increasingly valued in drug discovery for their ability to improve properties such as potency, selectivity, and metabolic stability. lifechemicals.comrsc.org
Derivatives of related azaspiro[4.4]nonane and azaspiro[4.5]decane systems have shown potent biological activities, including antiproliferative, antiviral, and anticonvulsant effects. nih.govnih.govnews-medical.net Rational drug design efforts for the this compound core would involve the strategic placement of various functional groups on the cyclopentane (B165970) ring. By modifying these substituents, chemists can fine-tune the molecule's physicochemical properties (e.g., solubility, lipophilicity) and its interactions with biological targets. nih.gov For example, based on the development of other oxazolidinone-containing agents, modifications could be designed to enhance membrane penetration or circumvent bacterial efflux pumps. nih.gov This targeted approach, which contrasts with traditional high-throughput screening, allows for the more efficient development of potent and selective therapeutic agents. nih.gov
Predictive Modeling and Artificial Intelligence in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govspringernature.com These computational tools can analyze vast datasets to predict the properties of novel compounds, thereby accelerating the design-make-test-analyze cycle. atomwise.com For the this compound scaffold, predictive modeling can be employed in several key areas.
In Silico Screening: Virtual libraries containing thousands of virtual derivatives of the core scaffold can be computationally screened against biological targets to identify promising candidates for synthesis. mdpi.comnih.govbiosolveit.de This approach saves significant time and resources compared to experimental screening.
Property Prediction: ML models can be trained on existing data from other spirocyclic compounds to predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, for new designs. aalto.fi
Generative Models: Advanced AI techniques, such as generative adversarial networks (GANs) and autoencoders, can design entirely new molecules based on the this compound framework, optimized for a desired activity or property profile. springernature.comatomwise.com
These in silico methods will enable researchers to navigate the vast chemical space of possible derivatives more efficiently, prioritizing the synthesis of compounds with the highest probability of success. nih.gov
Expanding Applications in Advanced Materials and Chemical Biology
Beyond medicine, the unique structural features of spirocycles like this compound suggest potential applications in advanced materials and chemical biology. The rigidity and defined geometry of the spirocyclic core are desirable attributes for creating novel polymers with tailored properties.
In materials science, spiro-containing monomers are used to synthesize high-performance polymers, such as polyimides, with enhanced thermal stability and specific gas separation properties. mdpi.com The introduction of the this compound unit into a polymer backbone could impart unique characteristics, such as altered solubility, thermal resistance, or optical properties.
In chemical biology, derivatives of this spirocycle could be developed as molecular probes to study biological processes. By attaching fluorescent tags or reactive groups, these molecules could be used to investigate enzyme function or map protein-protein interactions. The development of chiral 6-azaspiro[2.5]octanes as selective antagonists for the M4 muscarinic acetylcholine (B1216132) receptor demonstrates the utility of spirocycles as highly specific tools for probing biological systems. nih.gov The exploration of these applications will further broaden the impact of this versatile spirocyclic scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
